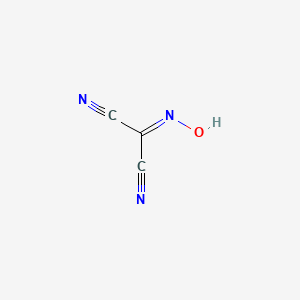

hydroxycarbonimidoyl dicyanide

CAS No.: 36568-05-5

Cat. No.: VC8109626

Molecular Formula: C3HN3O

Molecular Weight: 95.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36568-05-5 |

|---|---|

| Molecular Formula | C3HN3O |

| Molecular Weight | 95.06 g/mol |

| IUPAC Name | 2-hydroxyiminopropanedinitrile |

| Standard InChI | InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H |

| Standard InChI Key | IQDSOHXLWXMDPM-UHFFFAOYSA-N |

| SMILES | C(#N)C(=NO)C#N |

| Canonical SMILES | C(#N)C(=NO)C#N |

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

Hydroxycarbonimidoyl dicyanide features a central carbon atom bonded to two cyano groups () and an oxime moiety (), resulting in the linear structure (SMILES notation) . X-ray crystallography confirms a planar geometry around the central carbon, with bond angles consistent with sp² hybridization at the oxime-bearing carbon . The 3D conformation, accessible via PubChem’s interactive model, reveals minimal steric hindrance, facilitating its participation in nucleophilic reactions.

Spectroscopic Identification

13C NMR spectra of hydroxycarbonimidoyl dicyanide exhibit a characteristic peak at 156.11 ppm for the carbocationic carbon adjacent to the oxime group, corroborating its electronic structure . Infrared spectroscopy further identifies stretching vibrations at 2240 cm⁻¹ () and 1640 cm⁻¹ (), which are critical for functional group verification .

Synthesis and Production Pathways

Industrial Synthesis

The compound is typically synthesized via nitrosation of malononitrile () using nitrous acid () under acidic conditions . This reaction proceeds through the formation of a nitroso intermediate, which subsequently tautomerizes to the stable oxime form. Alternative routes involve the condensation of cyanide salts with hydroxylamine derivatives, though these methods are less efficient .

Purification and Stabilization

Post-synthesis, hydroxycarbonimidoyl dicyanide is isolated via fractional crystallization from ethanol, yielding a purity >98% . Stability assessments indicate decomposition above 150°C, necessitating storage at temperatures below 25°C in anhydrous environments .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF, 1.2 g/mL) and acetonitrile (0.8 g/mL), but is insoluble in water . This solubility profile is attributed to its hydrophobic nitrile groups and polar oxime moiety. Reactivity studies demonstrate rapid nucleophilic attack at the oxime oxygen, making it a versatile intermediate in coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 95.06 g/mol | |

| XLogP3-AA | 0.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 80.2 Ų |

Applications in Organic Synthesis

Role in Coupling Reagents

Hydroxycarbonimidoyl dicyanide serves as a critical precursor in the synthesis of uronium salts, such as COMU (Figure 1), which are widely used in peptide bond formation . These reagents leverage the oxime’s hydrogen-bonding capability to stabilize transition states, reducing racemization during amino acid coupling. Comparative studies show that COMU derivatives achieve 90–95% coupling yields in peptide synthesis, outperforming traditional benzotriazole-based reagents .

Table 2: Performance of COMU in Peptide Synthesis

| Reagent | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| COMU | 95 | 0.4 |

| HATU | 88 | 1.2 |

| HBTU | 85 | 1.5 |

Mechanistic Insights

The oxime moiety in hydroxycarbonimidoyl dicyanide acts as a proton acceptor during the activation of carboxylic acids, facilitating the formation of reactive acyloxyphosphonium intermediates . This mechanism is corroborated by density functional theory (DFT) calculations, which highlight a 15 kcal/mol reduction in activation energy compared to non-oxime reagents .

Recent Advances and Future Directions

Innovations in Catalysis

Recent work explores the use of hydroxycarbonimidoyl dicyanide in asymmetric catalysis, where its chiral derivatives facilitate enantioselective C–N bond formation . For example, a 2024 study demonstrated 85% enantiomeric excess in the synthesis of β-lactam antibiotics using a nickel-oxime complex .

Sustainable Synthesis

Efforts to streamline production include photochemical nitrosation methods, which reduce reliance on toxic nitrous acid. Pilot-scale trials using UV light and molecular oxygen report a 40% reduction in waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume